molecular formula C19H19N3O5S2 B2835731 1-(methylsulfonyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)piperidine-2-carboxamide CAS No. 1214245-09-6

1-(methylsulfonyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)piperidine-2-carboxamide

Cat. No.: B2835731
CAS No.: 1214245-09-6
M. Wt: 433.5
InChI Key: BMAOKSMUJIOJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(methylsulfonyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C19H19N3O5S2 and its molecular weight is 433.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds incorporating sulfamoyl moiety, such as those related to the specified chemical structure, have been synthesized and evaluated for their antimicrobial properties. These derivatives, including thiazole, pyridone, pyrazole, chromene, hydrazone, and others, have shown promising results against both bacterial and fungal strains. Their synthesis involves versatile reactions leading to compounds suitable for use as antimicrobial agents, demonstrating their potential in combating microbial infections (Darwish et al., 2014).

Biological and Anticancer Evaluation

Derivatives of the specified compound have also been synthesized with a focus on their biological activities, particularly targeting butyrylcholinesterase (BChE) enzyme for potential therapeutic applications. Some of these derivatives underwent molecular docking studies to explore their binding affinities and orientations within active sites of human BChE protein, indicating their potential utility in medicinal chemistry and drug design (Khalid et al., 2016).

Anticancer Potential

Research on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has been conducted to evaluate their anticancer potential. Through synthesis and evaluation, certain derivatives have shown promising results as anticancer agents, highlighting the importance of further studies to ascertain their therapeutic usefulness. This research demonstrates the potential of these compounds in cancer treatment, emphasizing the need for additional in vivo studies (Rehman et al., 2018).

Antimicrobial and Anticancer Activities of Thiazolo[5,4-d]pyrimidines

The synthesis of novel thiazolo[5,4-d]pyrimidines has been explored for their antimicrobial and anticancer activities. These compounds represent another class of derivatives with potential applications in the treatment of various diseases, illustrating the versatility and significance of research on compounds related to "1-(methylsulfonyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)piperidine-2-carboxamide" (Chattopadhyay et al., 2010).

Properties

IUPAC Name

1-methylsulfonyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-29(25,26)22-9-5-4-7-15(22)17(23)21-19-20-14(11-28-19)13-10-12-6-2-3-8-16(12)27-18(13)24/h2-3,6,8,10-11,15H,4-5,7,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAOKSMUJIOJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.